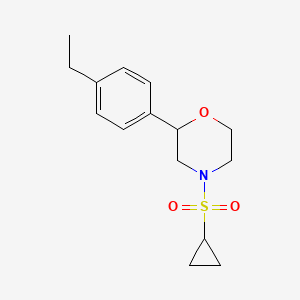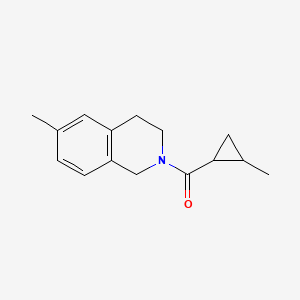![molecular formula C18H28ClN3O B7634589 1-[2-(2-Chlorophenyl)ethyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7634589.png)
1-[2-(2-Chlorophenyl)ethyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Chlorophenyl)ethyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea, commonly known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has been used in scientific research for its potential as a painkiller and analgesic. However, due to its high potency and potential for abuse, it has been classified as a Schedule I drug in the United States.
Mecanismo De Acción
U-47700 works by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates the receptor, which leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. These neurotransmitters are responsible for producing the analgesic and euphoric effects associated with opioids.
Biochemical and Physiological Effects:
U-47700 has been shown to produce a range of biochemical and physiological effects in the body. These include pain relief, sedation, respiratory depression, and euphoria. It has also been shown to cause a decrease in body temperature and blood pressure, as well as an increase in heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using U-47700 in lab experiments is its high potency, which allows for the study of its effects at lower doses. However, its potential for abuse and addiction make it a risky substance to handle in a laboratory setting. Additionally, its classification as a Schedule I drug in the United States makes it difficult to obtain for research purposes.
Direcciones Futuras
There are several potential future directions for research on U-47700. One area of interest is its potential as a safer alternative to other opioids for pain management. Another area of research could focus on developing new compounds that have a similar mechanism of action to U-47700 but with fewer side effects and a lower risk of addiction. Additionally, research could focus on developing new methods for synthesizing U-47700 that are more efficient and cost-effective.
Métodos De Síntesis
U-47700 can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzyl chloride with N,N-dimethylformamide dimethyl acetal to form 2-(2-chlorophenyl)ethyl dimethylamine. The resulting compound is then reacted with 2,2,6,6-tetramethylpiperidine-4-one to form U-47700.
Aplicaciones Científicas De Investigación
U-47700 has been used in scientific research for its potential as a painkiller and analgesic. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the effects of opioids in the body. Studies have also suggested that U-47700 may have a lower risk of respiratory depression compared to other opioids, which could make it a safer alternative for pain management.
Propiedades
IUPAC Name |
1-[2-(2-chlorophenyl)ethyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClN3O/c1-17(2)11-14(12-18(3,4)22-17)21-16(23)20-10-9-13-7-5-6-8-15(13)19/h5-8,14,22H,9-12H2,1-4H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQITNCHJAOWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)NCCC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Chlorophenyl)ethyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(2-methoxyphenyl)cyclopentyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7634507.png)
![1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea](/img/structure/B7634508.png)
![1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7634512.png)


![2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine](/img/structure/B7634546.png)
![N-[(1-methylpyrazol-4-yl)methyl]-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide](/img/structure/B7634573.png)
![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B7634585.png)
![[1-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7634599.png)
![N,N-diethyl-1-[1-(furan-3-carbonyl)piperidine-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7634607.png)
![N-[(6-chloropyridin-3-yl)methyl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7634614.png)
![N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B7634619.png)
![3-[(5-Pyridin-4-ylpyrazol-1-yl)methyl]benzonitrile](/img/structure/B7634627.png)
![N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-(3-methylthiophen-2-yl)ethanamine](/img/structure/B7634628.png)